molecular formula C20H37NO2 B1675494 Linoleoyl ethanolamide CAS No. 68171-52-8

Linoleoyl ethanolamide

Cat. No. B1675494
CAS RN: 68171-52-8
M. Wt: 323.5 g/mol
InChI Key: KQXDGUVSAAQARU-HZJYTTRNSA-N
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Description

Linoleoyl ethanolamide, also known as linoleic acid monoethanolamide, is a fatty acid ethanolamide. It is a bioactive lipid molecule that plays a role in various physiological processes. This compound is part of the endocannabinoid system and interacts with cannabinoid receptors, albeit weakly. It is known for its involvement in the regulation of food intake and anti-inflammatory properties .

Mechanism of Action

Linoleoyl ethanolamide exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, although with lower affinity compared to other endocannabinoids like anandamide. This binding leads to the modulation of various signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of mitogen-activated protein kinases (MAPKs). Additionally, this compound can activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent transcriptional changes .

Safety and Hazards

The safety data sheet of linoleoyl ethanolamide provides information on its hazards, including fire fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

The future directions of linoleoyl ethanolamide research include the investigation of drugs that do not pass the blood–brain barrier, using lower doses to limit potential side effects, and allosteric modulators among others . The scalability and ease of synthesis make it possible to study the biological and nutritional functions of the cannabinoid-like this compound in animal or human subjects .

Biochemical Analysis

Biochemical Properties

Linoleoyl ethanolamide interacts with several enzymes and proteins. It is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of fatty acid amides . It also interacts with G-protein-coupled cannabinoid receptors, although it binds weakly .

Cellular Effects

This compound has been shown to have anti-inflammatory effects in cells. It prevents the signaling of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . It also influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits FAAH, which leads to an increase in the levels of fatty acid amides, including anandamide . This can result in the activation or inhibition of various enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found to be less potent than anandamide at causing catalepsy in mice and does not prolong sleep time

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed through the enzymatic hydrolysis of the corresponding acyl phosphatidyl ethanolamides by phospholipase D . It also interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not well established. It has been found to be highly concentrated in postsynaptic dendritic spines in the hippocampal dentate molecular layer of the brain, suggesting that it may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleoyl ethanolamide can be synthesized through the reaction of linoleic acid with ethanolamine. The reaction typically involves the activation of linoleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at room temperature to avoid the degradation of the product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC). The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to saturate the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ethanolamine moiety, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution or O₃ in an organic solvent.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Linoleoyl ethanolamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Linoleoyl ethanolamide is often compared with other fatty acid ethanolamides such as:

    Anandamide (arachidonoyl ethanolamide): More potent in binding to cannabinoid receptors and causing physiological effects like catalepsy and sleep modulation.

    Oleoyl ethanolamide: Known for its role in regulating appetite and body weight, with stronger effects on food intake compared to this compound.

    Palmitoyl ethanolamide: Exhibits significant anti-inflammatory and analgesic properties, often used in the treatment of chronic pain and inflammatory conditions.

Uniqueness: this compound is unique in its moderate binding affinity to cannabinoid receptors and its specific role in regulating oxidative stress and inflammation without significantly affecting sleep patterns. This makes it a valuable compound for targeted therapeutic applications where modulation of the endocannabinoid system is desired without the psychoactive effects associated with stronger agonists .

properties

IUPAC Name

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXDGUVSAAQARU-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887223
Record name N-Linoleoylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid
Record name 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

68171-52-8
Record name N-Linoleoylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68171-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Linoleoylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LINOLEIC MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linoleoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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